molecular formula C21H14Br2ClNO3 B11704741 N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B11704741
M. Wt: 523.6 g/mol
InChI Key: KFCCKLPIORFUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide typically involves a multi-step process:

    Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of 2-benzoyl-4-chlorophenylamine with thionyl chloride to form the corresponding benzoyl chloride intermediate.

    Nucleophilic Substitution: The benzoyl chloride intermediate then undergoes a nucleophilic substitution reaction with 2,4-dibromophenol in the presence of a base such as potassium carbonate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its use in the development of advanced materials with specific properties, such as polymers and coatings.

    Industrial Chemistry: The compound is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the presence of bromine atoms in its structure, which can influence its reactivity and properties. This distinguishes it from similar compounds that may have different halogen or alkyl substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C21H14Br2ClNO3

Molecular Weight

523.6 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C21H14Br2ClNO3/c22-14-6-9-19(17(23)10-14)28-12-20(26)25-18-8-7-15(24)11-16(18)21(27)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,26)

InChI Key

KFCCKLPIORFUQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.